molecular formula C17H18OS2 B1343441 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-99-9

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1343441
CAS No.: 898780-99-9
M. Wt: 302.5 g/mol
InChI Key: JFIXLMJNUNSTLK-UHFFFAOYSA-N
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Description

2-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, also known as TMTP, is an organic compound with the molecular formula C14H14O2S2. It is a colorless liquid with a melting point of 58-60°C, and a boiling point of 313-315°C. TMTP is used in a variety of scientific applications, including organic synthesis, drug discovery, and chemical analysis.

Scientific Research Applications

Heterocyclic Compound Applications

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, as a molecule containing a thiophene ring, is part of a crucial class of sulfur-containing heteroaromatic compounds. These compounds are extensively utilized in the chemical industry and have diverse applications, notably in material science and pharmaceuticals. The thiophene nucleus, in particular, has shown a broad spectrum of biological activities. It exhibits various properties ranging from antibacterial, antifungal, antioxidant, to antivirus, antianxiety, antiprotozoal, and insecticidal. Additionally, polymeric thiophenes have found significant use in electronics, being integral in devices such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).

Pharmaceutical Intermediate Synthesis

The compound is also pivotal in synthesizing key active pharmaceutical intermediates (APIs). For example, 4-Benzyloxy propiophenone, closely related to the subject compound, is vital in producing drugs like Ifenprodil (an N-methyl-d-aspartate receptor antagonist) and Buphenine (a sympathomimetic and beta-adrenergic agonist). The synthesis methods of such intermediates are crucial since they often involve environmentally challenging procedures. Innovations in synthesis methods, such as liquid–liquid–liquid phase-transfer catalysis, have been developed to improve the selectivity and environmental impact of these processes (Yadav & Sowbna, 2012).

Liquid Crystal Photoalignment

Furthermore, derivatives of thiophene-based prop-2-enoates have been reported to significantly enhance the photoalignment of commercial nematic liquid crystals. This finding is particularly important for the display technology industry, where precise alignment of liquid crystals is crucial for the performance of displays. The study highlights that the molecular structure, specifically the number and disposition of fluoro-substituents and the position of the terminal thiophene moiety, greatly influences the quality of photoalignment, opening doors to advanced display technologies (Hegde et al., 2013).

Safety and Hazards

The safety and hazards associated with 2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone are not specified in the search results . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier.

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone . For a comprehensive analysis, it is recommended to conduct a thorough literature search in scientific databases.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS2/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXLMJNUNSTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644370
Record name 1-[2-(Methylsulfanyl)phenyl]-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-99-9
Record name 1-[2-(Methylthio)phenyl]-3-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylsulfanyl)phenyl]-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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